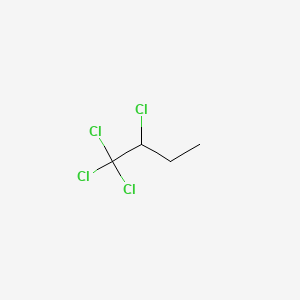

1,1,1,2-Tetrachlorobutane

描述

Contextualization within Organochlorine Chemistry Scholarship

Polychlorinated butane (B89635) derivatives became industrially important in the mid-20th century, serving as key intermediates in the production of polymers and synthetic chemicals. The broader class of chlorinated alkanes saw accelerated development between the 1960s and 1980s, driven by advancements in petrochemical processing. Early synthesis methods, often involving radical-mediated chlorination of butene precursors, typically resulted in complex mixtures of various isomers with little stereochemical control.

Within this landscape, 1,1,1,2-tetrachlorobutane (CAS RN: 39966-95-5) represents one of the several structural isomers of tetrachlorobutane. chemicalbook.comchemspider.com Unlike some of its more studied counterparts, it has not been the focus of extensive research. One documented synthesis involves the reaction of ethyl(trichloromethyl)carbinol with phosphorus pentachloride. cdnsciencepub.comcdnsciencepub.com This reaction is noted for its complexity, yielding only 18% of this compound alongside byproducts like 1,1,2-trichloro-1-butene (13%) from dehydrohalogenation and a mixture of phosphate (B84403) esters. cdnsciencepub.comcdnsciencepub.com This suggests challenges in isolating the compound in high purity and yield through this specific pathway.

Academic Significance and Research Gaps Pertaining to this compound

The academic significance of this compound is primarily defined by the considerable gaps in the scientific literature. While its existence and basic chemical identity are confirmed, there is a notable lack of in-depth studies concerning its reactivity, physical properties, and potential applications. The majority of research on tetrachlorobutanes has concentrated on isomers with greater industrial relevance or more straightforward synthetic routes.

A significant research gap is the absence of comprehensive data on its environmental fate and transport, as well as its toxicological profile, which the U.S. Environmental Protection Agency (EPA) has noted for other related chlorinated alkanes. epa.govepa.gov The intricate reaction pathways observed in its synthesis, involving rearrangements and side-product formation, suggest a complex chemical behavior that remains largely unexplored. cdnsciencepub.comcdnsciencepub.com Further research is needed to fully characterize its spectroscopic properties, thermodynamic stability, and reaction kinetics, which would provide a more complete understanding of its place within the broader family of organochlorine compounds.

Isomeric Considerations: Structural Relationships and Distinctions among Tetrachlorobutane Isomers

The properties and potential utility of a tetrachlorobutane molecule are heavily influenced by the specific arrangement of its four chlorine atoms on the butane backbone. This compound features a trichloromethyl group (-CCl3) at one end, which creates significant steric and electronic effects, distinguishing it from its isomers. cdnsciencepub.com

The most striking differences emerge when comparing this compound to other isomers such as 1,2,3,4-tetrachlorobutane (B46602), 1,1,2,2-tetrachlorobutane, and 1,1,1,3-tetrachlorobutane (B76191).

1,2,3,4-Tetrachlorobutane: This isomer is one of the more widely studied tetrachlorobutanes and is used as a solvent and an intermediate in chemical synthesis. lookchem.comontosight.ai Unlike this compound, the chlorine atoms are distributed across the entire carbon chain. This structure gives rise to stereoisomerism, with two chiral centers leading to meso and dl-racemic forms, which have distinct physical properties. For instance, the meso-form has a melting point of 73°C, while the dl-mixture is liquid below 0°C. This stereochemical complexity is a key feature not present in the achiral this compound. Industrially, meso-1,2,3,4-tetrachlorobutane can be produced with high selectivity through the liquid-phase chlorination of trans-1,4-dichloro-2-butene. google.com

1,1,2,2-Tetrachlorobutane: This isomer can be synthesized from 1-butyne (B89482) through multiple chlorination steps. vaia.comchegg.com Its symmetrical chlorination on the first two carbon atoms makes it a subject of interest in polymer chemistry. Vibrational spectra of poly(1,1,2,2-tetrachlorobutane) have been studied as a model for head-to-head poly(vinylidene chloride). epa.gov

Other Isomers: The structural arrangement in isomers like 1,1,1,3-tetrachlorobutane and 1,1,2,3-tetrachlorobutane also results in different chemical characteristics. stenutz.eunih.gov The placement of the chlorine atoms affects the molecule's polarity, boiling point, and reactivity in substitution or elimination reactions.

The table below provides a comparative overview of the structural formulas and known identifiers for several tetrachlorobutane isomers.

| Property | This compound | 1,2,3,4-Tetrachlorobutane | 1,1,2,2-Tetrachlorobutane | 1,1,1,3-Tetrachlorobutane | 1,1,2,3-Tetrachlorobutane |

| Molecular Formula | C₄H₆Cl₄ | C₄H₆Cl₄ | C₄H₆Cl₄ | C₄H₆Cl₄ | C₄H₆Cl₄ |

| Molecular Weight | 195.89 g/mol | 195.9 g/mol nih.gov | 195.9 g/mol | 195.9 g/mol | 195.9 g/mol nih.gov |

| CAS Number | 39966-95-5 chemicalbook.com | 3405-32-1 lookchem.com | 13116-63-5 | 39966-96-6 | Not specified |

| Structural Formula | CH₃CH₂CH(Cl)CCl₃ | CH₂(Cl)CH(Cl)CH(Cl)CH₂(Cl) | CH₃CH₂C(Cl)₂CH(Cl)₂ | CH₃CH(Cl)CH₂CCl₃ | CH₃CH(Cl)CH(Cl)CHCl₂ |

| InChIKey | XEEJZFBREUUKLD-UHFFFAOYSA-N | IXZVKECRTHXEEW-UHFFFAOYSA-N spectrabase.com | WJUIPTWFNNTQER-UHFFFAOYSA-N chemspider.com | Not specified | LKKYNFDGXCOHQB-UHFFFAOYSA-N nih.gov |

Structure

2D Structure

3D Structure

属性

CAS 编号 |

39966-95-5 |

|---|---|

分子式 |

C4H6Cl4 |

分子量 |

195.9 g/mol |

IUPAC 名称 |

1,1,1,2-tetrachlorobutane |

InChI |

InChI=1S/C4H6Cl4/c1-2-3(5)4(6,7)8/h3H,2H2,1H3 |

InChI 键 |

XEEJZFBREUUKLD-UHFFFAOYSA-N |

规范 SMILES |

CCC(C(Cl)(Cl)Cl)Cl |

产品来源 |

United States |

Synthetic Methodologies and Pathways for 1,1,1,2 Tetrachlorobutane

Direct Halogenation Approaches

Direct halogenation involves the introduction of chlorine atoms directly onto a butane (B89635) or butyne backbone. These methods are often characterized by radical mechanisms or electrophilic additions to unsaturated bonds.

Photochemical Chlorination of Butane and its Derivatives

The photochemical chlorination of butane is a classic example of a free-radical halogenation reaction. When butane is treated with chlorine gas in the presence of ultraviolet (UV) light, a radical chain reaction is initiated, leading to the substitution of hydrogen atoms with chlorine. quora.comsmolecule.com This process, however, typically results in a complex mixture of chlorinated isomers. The initial monochlorination of n-butane yields both 1-chlorobutane (B31608) and 2-chlorobutane. quora.com

Further chlorination of these initial products leads to a wide array of di-, tri-, and polychlorinated butanes. datapdf.com Achieving high selectivity for a specific isomer such as 1,1,1,2-tetrachlorobutane through this method is exceptionally challenging due to the statistical nature of radical substitution on the alkane chain. The reactivity of different C-H bonds and the stability of the resulting carbon radicals influence the product distribution, which often necessitates extensive purification to isolate a single isomer. quora.com While studies have focused on the production of polychlorobutane mixtures for subsequent high-temperature chlorination to compounds like hexachlorobutadiene, the controlled synthesis of this compound via this direct photochemical route is not reported as a high-yield, selective method. datapdf.com

Chlorination of Butyne Derivatives (e.g., 1-Butyne)

The chlorination of alkynes provides a more direct route to tetrachloroalkanes. The reaction of 1-butyne (B89482) with chlorine is a well-documented process. Treating 1-butyne with chlorine, often in the presence of light or at controlled temperatures, leads to the addition of chlorine across the triple bond. vaia.comcdnsciencepub.com This reaction proceeds in a stepwise manner, first forming a dichlorobutene (B78561) intermediate, which then reacts with additional chlorine to yield a tetrachlorobutane.

However, research indicates that the vapor phase chlorination of 1-butyne at temperatures between 40°C and 60°C predominantly yields 1,1,2,2-tetrachlorobutane . cdnsciencepub.com Similarly, other described methods for the chlorination of 1-butyne also lead to the formation of the 1,1,2,2-isomer. vaia.comchegg.comaskfilo.comscribd.com This outcome is consistent with the mechanism of electrophilic addition of chlorine to the alkyne. While this pathway is effective for producing a tetrachlorobutane, it does not directly yield the 1,1,1,2-isomer.

Table 1: Products from the Chlorination of 1-Butyne

| Starting Material | Major Product | Reported Yield | Reaction Conditions | Reference |

|---|---|---|---|---|

| 1-Butyne | 1,1,2,2-Tetrachlorobutane | 36.5% | Vapor phase, 40°C-60°C | cdnsciencepub.com |

| 1-Butyne | 1,1,2,2-Tetrachlorobutane | Not specified | Cl₂ in CCl₄ | scribd.com |

Indirect Synthetic Routes from Precursor Compounds

Indirect routes offer greater control over the final product's structure by starting with more complex molecules and employing specific, targeted reactions.

Conversion from Substituted Carbinols via Halogenation Reactions (e.g., Ethyl(trichloromethyl)carbinol)

A confirmed pathway for the synthesis of this compound involves the reaction of a substituted alcohol, specifically ethyl(trichloromethyl)carbinol, with a halogenating agent. cdnsciencepub.comcdnsciencepub.comresearchgate.net When ethyl(trichloromethyl)carbinol is treated with phosphorus pentachloride (PCl₅), the hydroxyl group is replaced by a chlorine atom. cdnsciencepub.comcdnsciencepub.comcdnsciencepub.com

This reaction, however, is not without complications and side reactions. The reaction of ethyl(trichloromethyl)carbinol with PCl₅ was found to produce this compound in an 18% yield. cdnsciencepub.comcdnsciencepub.comcdnsciencepub.com A significant byproduct of this reaction is 1,1,2-trichloro-1-butene, formed via a dehydrohalogenation process, which accounts for 13% of the product mixture. cdnsciencepub.comcdnsciencepub.com The remainder of the mixture consists of higher-boiling phosphate (B84403) esters. cdnsciencepub.comcdnsciencepub.comresearchgate.net This method demonstrates a direct, albeit low-yielding, conversion to the target compound.

Table 2: Product Distribution from the Halogenation of Ethyl(trichloromethyl)carbinol

| Reagent | Product | Yield | Byproduct | Byproduct Yield | Reference |

|---|---|---|---|---|---|

| Phosphorus Pentachloride | This compound | 18% | 1,1,2-Trichloro-1-butene | 13% | cdnsciencepub.comcdnsciencepub.comcdnsciencepub.com |

Controlled Hydrochlorination and Dehydrohalogenation Strategies

Hydrochlorination (addition of HCl) and dehydrohalogenation (elimination of HCl) are fundamental reactions in organic synthesis that can be used to interconvert halogenated hydrocarbons. wikipedia.orgfiveable.me A dehydrohalogenation reaction involves the removal of a hydrogen halide from a substrate, typically using a base, to form an alkene. wikipedia.orgfiveable.me For instance, 1,1,2,2-tetrachlorobutane can be dehydrohalogenated to give 1,1,2-trichloro-1-butene. cdnsciencepub.com Similarly, dehydrochlorination of 1,2,3,4-tetrachlorobutane (B46602) is a method used to produce dichlorobutadienes. justia.com

Conversely, a controlled hydrochlorination of a suitable trichlorobutene could theoretically yield this compound. The success of such a strategy would depend heavily on the regioselectivity of the HCl addition (Markovnikov vs. anti-Markovnikov), which is influenced by the substrate and reaction conditions. While these strategies are synthetically important for modifying chlorinated butanes, specific, high-yield examples of their application for the direct synthesis of this compound are not prominently featured in the surveyed literature. wikipedia.orgvaia.comweebly.com

Catalytic Addition of Halogenated Reagents to Unsaturated Systems

The catalytic addition of polyhalogenated alkanes to alkenes, a type of telomerization reaction, offers another synthetic avenue. google.comgoogle.com These reactions are often catalyzed by metal complexes, such as those of copper or iron. google.comepo.org A well-known example is the addition of carbon tetrachloride (CCl₄) to an olefin. google.com

For example, the addition of carbon tetrachloride to ethylene (B1197577), in the presence of an iron or copper catalyst, can produce 1,1,1,3-tetrachloropropane. google.comepo.org By extension, reacting CCl₄ with propene could lead to tetrachlorobutane isomers. However, controlling the regioselectivity to form the 1,1,1,2-isomer would be a significant challenge. The reaction of CCl₄ with ethylene has been shown to be an effective way to form 1:1 adducts with high selectivity, avoiding the formation of larger telomers. google.com This principle could be applied to other olefins, but the specific synthesis of this compound via this method requires further investigation to establish feasibility and yields.

Stereoselective Synthesis and Isomer Control in Tetrachlorobutane Production

The production of stereochemically pure this compound, which contains a single chiral center at the C2 position, necessitates the use of stereoselective synthetic methods. These methods can be broadly categorized into two approaches: the resolution of a racemic mixture or the direct asymmetric synthesis of the desired enantiomer.

Strategies for Chiral Resolution and Enantiomeric Enrichment of Isomers (e.g., (2R)-1,1,1,2-Tetrachlorobutane)

Chiral resolution is a process used to separate a racemic mixture into its constituent enantiomers. rsc.org For this compound, this would involve separating the (2R) and (2S) enantiomers.

Classical Resolution via Diastereomeric Salt Formation:

A traditional and often scalable method for resolving chiral compounds is through the formation of diastereomeric salts. nih.gov This technique is particularly applicable to chiral acids and bases. nih.gov While this compound itself is not amenable to direct salt formation, it could be derivatized to introduce an acidic or basic functional group. For instance, a hypothetical synthetic precursor to this compound, such as a chiral carboxylic acid or amine, could be resolved.

The general principle involves reacting the racemic mixture with an enantiomerically pure chiral resolving agent to form a pair of diastereomers. These diastereomers have different physical properties, such as solubility, which allows for their separation by methods like fractional crystallization. thieme.de After separation, the resolving agent is removed to yield the pure enantiomers of the original compound.

Hypothetical Resolution Protocol for a Precursor to (2R)-1,1,1,2-Tetrachlorobutane:

| Step | Procedure | Hypothetical Observation |

| 1 | A racemic mixture of a carboxylic acid precursor is dissolved in a suitable solvent. | Clear solution is formed. |

| 2 | An equimolar amount of a chiral amine resolving agent (e.g., (R)-1-phenylethylamine) is added. | A precipitate of diastereomeric salts forms. |

| 3 | The mixture is heated to dissolve the precipitate and then slowly cooled. | One diastereomer preferentially crystallizes out of the solution. |

| 4 | The crystals are isolated by filtration. | The crystalline solid is enriched in one diastereomer. |

| 5 | The resolved diastereomeric salt is treated with acid to liberate the enantiomerically enriched carboxylic acid. | The pure (R)- or (S)-carboxylic acid precursor is obtained. |

Enzymatic Resolution:

Enzymatic resolution is a powerful and highly selective method for obtaining enantiomerically pure compounds. google.com Lipases are a common class of enzymes used for this purpose, often employed in the kinetic resolution of racemic alcohols or esters. google.com In a kinetic resolution, the enzyme selectively catalyzes the reaction of one enantiomer, leaving the other unreacted.

For a precursor to this compound containing a hydroxyl group, such as 1,1,1-trichloro-2-butanol, a lipase (B570770) could be used to selectively acylate one enantiomer. The resulting ester and the unreacted alcohol can then be separated.

Table of Potential Lipases for Kinetic Resolution:

| Enzyme | Source Organism | Potential Application |

| Lipase B | Candida antarctica | Acylation of one enantiomer of a racemic alcohol precursor. |

| Lipase | Pseudomonas cepacia | Hydrolysis of one enantiomer of a racemic ester precursor. |

| Lipase | Mucor miehei | Transesterification of one enantiomer of a racemic ester precursor. google.com |

Methods for Controlling Diastereomeric Ratios during Synthesis

When a molecule contains multiple chiral centers, diastereomers can be formed. While this compound itself only has one stereocenter, the principles of diastereoselective synthesis are crucial when considering the synthesis of more complex polychlorinated alkanes or when a chiral auxiliary is employed. numberanalytics.com Diastereoselectivity refers to the preferential formation of one diastereomer over another. nih.gov

Substrate-Controlled Diastereoselection:

In substrate-controlled reactions, the existing chirality in the starting material directs the stereochemical outcome of the reaction. For instance, the diastereoselective dichlorination of a chiral allylic alcohol can be influenced by the stereocenter already present in the molecule. nih.gov The directing group can sterically hinder one face of the molecule, leading to the preferential attack of the reagent from the less hindered face.

Reagent-Controlled Diastereoselection:

In reagent-controlled synthesis, a chiral reagent or catalyst is used to induce stereoselectivity. nih.gov Chiral auxiliaries are enantiomerically pure compounds that are temporarily attached to the substrate to direct the stereochemical course of a reaction. wikipedia.org After the desired stereocenter is created, the auxiliary is removed and can often be recycled. wikipedia.org

For example, a chiral auxiliary could be attached to a precursor of this compound to control the stereochemistry of a chlorination step. The choice of chiral auxiliary can have a significant impact on the diastereomeric ratio of the products. nih.gov

Hypothetical Diastereoselective Chlorination using a Chiral Auxiliary:

| Chiral Auxiliary | Diastereomeric Ratio (Hypothetical) |

| Evans' Oxazolidinone | 85:15 |

| Sibi's Pyrazolidinone | 95:5 |

| Seebach's Oxazolidinone | 70:30 |

The development of stereoselective methods for the synthesis of polychlorinated compounds like this compound is an area of ongoing interest. While direct methods for this specific molecule are not well-documented, the application of established principles of asymmetric synthesis, including chiral resolution and the use of chiral auxiliaries, provides a clear conceptual framework for achieving the desired stereochemical control.

Chemical Reactivity and Mechanistic Investigations of 1,1,1,2 Tetrachlorobutane

Nucleophilic Substitution Reactions

Nucleophilic substitution reactions of 1,1,1,2-tetrachlorobutane are complex, with the potential for substitution at both the C1 and C2 positions. The specific mechanism, whether SN1 or SN2, is influenced by the nature of the nucleophile, the solvent, and the reaction conditions.

Mechanistic Studies of Amine Derivatization

The reaction of this compound with amines proceeds through nucleophilic substitution, where the amine acts as the nucleophile. Mechanistic studies suggest that the reaction pathway is highly dependent on the structure of the amine and the reaction conditions. With primary and secondary amines, the reaction can lead to a mixture of products due to the possibility of multiple substitutions on the amine nitrogen.

The initial step involves the attack of the amine on one of the electrophilic carbon atoms of the tetrachlorobutane. Due to the significant steric hindrance at the C1 position, nucleophilic attack is more likely to occur at the C2 position. This would proceed via an SN2 mechanism, leading to the displacement of a chloride ion.

| Reactant | Nucleophile | Predominant Mechanism | Product(s) |

| This compound | Primary Amine (e.g., R-NH₂) | SN2 at C2 | N-(1,1,1-trichlorobutan-2-yl)amine |

| This compound | Secondary Amine (e.g., R₂NH) | SN2 at C2 | N,N-dialkyl-1,1,1-trichlorobutan-2-amine |

Further reaction of the initially formed amine derivatives can occur, leading to more complex product mixtures. The presence of a strong base is often required to neutralize the hydrogen chloride formed during the reaction and to drive the reaction to completion.

Hydrolysis Pathways and Products under Varied Conditions

The hydrolysis of this compound involves the reaction with water or hydroxide ions, leading to the substitution of chlorine atoms with hydroxyl groups. The reaction conditions, particularly pH and temperature, significantly influence the reaction rate and the nature of the products formed.

Under neutral or acidic conditions, the hydrolysis is generally slow. The reaction is thought to proceed through a carbocation intermediate, characteristic of an SN1 mechanism, particularly at the more sterically hindered C1 position. However, the primary product is often the result of substitution at the C2 position. In the presence of a strong base (alkaline hydrolysis), the reaction rate is significantly increased, and the SN2 mechanism is favored.

The initial hydrolysis product is an unstable chlorohydrin, which can undergo further reactions. For instance, hydrolysis at the C2 position would yield 1,1,1-trichlorobutan-2-ol. Subsequent intramolecular or intermolecular reactions can lead to the formation of various products, including aldehydes, ketones, and carboxylic acids, depending on the extent of hydrolysis and subsequent rearrangements or eliminations.

| Condition | Predominant Mechanism | Intermediate(s) | Final Product(s) |

| Neutral/Acidic | SN1-like | Carbocation | 1,1,1-Trichlorobutan-2-ol, rearrangement products |

| Alkaline | SN2 | Pentacoordinate transition state | 1,1,1-Trichlorobutan-2-ol, subsequent elimination products |

Elimination Reactions and Unsaturated Product Formation

Elimination reactions, specifically dehydrochlorination, are significant pathways for the reaction of this compound, particularly in the presence of a strong base. These reactions lead to the formation of various unsaturated compounds.

Regioselectivity and Stereochemistry of Alkene Formation

The dehydrochlorination of this compound can result in the formation of different alkene isomers. The regioselectivity of the reaction is governed by Zaitsev's rule, which predicts the formation of the more substituted (and therefore more stable) alkene as the major product. However, the steric hindrance of the base used can influence the product distribution, with bulky bases favoring the formation of the less substituted alkene (Hofmann product).

Elimination of HCl from this compound can lead to the formation of 1,1,1-trichloro-2-butene and 1,1,2-trichloro-1-butene. The stereochemistry of the resulting alkene (E/Z isomers) is dependent on the conformation of the substrate during the transition state of the E2 elimination, which requires an anti-periplanar arrangement of the departing hydrogen and chlorine atoms.

Formation of Butadienes and Cumulenes from Tetrachloroalkanes

Further elimination reactions can occur from the initially formed chloroalkenes, leading to the formation of butadienes and, in some cases, cumulenes. For example, the dehydrochlorination of 1,1,1-trichloro-2-butene can potentially lead to the formation of dichlorobutadienes. The specific isomers formed will depend on the reaction conditions and the relative stability of the possible products. The formation of cumulenes from tetrachloroalkanes is less common but can occur under specific, often high-temperature, conditions.

Advanced Spectroscopic and Analytical Characterization of 1,1,1,2 Tetrachlorobutane

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the molecular structure of organic compounds. For 1,1,1,2-tetrachlorobutane, both ¹H and ¹³C NMR provide critical information about the connectivity and chemical environment of each atom.

The asymmetric nature of this compound results in a unique NMR spectrum that allows for its unambiguous identification and differentiation from other tetrachlorobutane isomers.

¹H NMR Spectroscopy: The proton NMR spectrum is predicted to show three distinct signals corresponding to the three non-equivalent proton environments in the molecule (CH-CH₂-CH₃).

The methine proton (-CH Cl-) at the C2 position is adjacent to a methylene (B1212753) group and is significantly deshielded by the adjacent chlorine atom and the trichloromethyl group. It is expected to appear as a triplet.

The methylene protons (-CH₂ -) at the C3 position are coupled to both the methine proton and the methyl protons, leading to a complex multiplet, likely a quartet of triplets.

The terminal methyl protons (-CH₃ ) at the C4 position are the most shielded and are coupled to the adjacent methylene protons, resulting in a triplet.

¹³C NMR Spectroscopy: A proton-decoupled ¹³C NMR spectrum of this compound would display four unique signals, one for each carbon atom in its distinct chemical environment. The electronegative chlorine atoms have a strong deshielding effect, shifting the signals of the substituted carbons (C1 and C2) significantly downfield.

The C Cl₃ carbon (C1) would appear at the most downfield position due to the three attached chlorine atoms.

The C HCl carbon (C2) would also be significantly deshielded.

The C H₂ (C3) and C H₃ (C4) carbons would appear at more upfield positions, consistent with typical alkane chemical shifts. libretexts.org

This distinct pattern of signals in both ¹H and ¹³C NMR spectra serves as a fingerprint for this compound, allowing it to be easily distinguished from its isomers, which would present different numbers of signals, chemical shifts, and splitting patterns due to their different molecular symmetries and atomic connectivity. docbrown.infodocbrown.info For instance, a more symmetric isomer like 1,1,4,4-tetrachlorobutane (B13835785) would show only two ¹³C signals and two ¹H signals.

Table 1: Predicted NMR Spectroscopic Data for this compound This interactive table summarizes the predicted chemical shifts and multiplicities for this compound based on established spectroscopic principles.

| Nucleus | Position | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Coupling to |

|---|---|---|---|---|

| ¹H | C2-H | 4.5 - 5.0 | Triplet (t) | C3-H₂ |

| ¹H | C3-H₂ | 2.2 - 2.6 | Multiplet (m) | C2-H, C4-H₃ |

| ¹H | C4-H₃ | 1.1 - 1.4 | Triplet (t) | C3-H₂ |

| ¹³C | C1 (-CCl₃) | 95 - 110 | Singlet | - |

| ¹³C | C2 (-CHCl-) | 70 - 85 | Singlet | - |

| ¹³C | C3 (-CH₂-) | 30 - 40 | Singlet | - |

The single bonds within the butyl chain of this compound allow for rotation, leading to the existence of different conformational isomers (conformers). Dynamic NMR (DNMR) is a powerful technique used to study the kinetics of these conformational changes. unibas.it

Rotation around the C2-C3 bond is of particular interest, as it governs the relative spatial arrangement of the bulky trichloromethyl group and the terminal ethyl group. This rotation is subject to a specific energy barrier. At room temperature, this rotation is typically fast on the NMR timescale, resulting in an averaged spectrum. However, by lowering the temperature, this rotation can be slowed.

If the temperature is lowered sufficiently to reach the coalescence point and then further to the slow-exchange regime, the signals for non-equivalent protons or carbons in the different conformers may broaden, decoalesce, and sharpen into separate sets of signals. Analysis of the NMR lineshapes at various temperatures allows for the calculation of the rate of exchange and the activation energy (rotational barrier) for the conformational interchange. nih.gov The steric hindrance imposed by the bulky -CCl₃ group and the adjacent chlorine atom is expected to create a significant rotational barrier compared to unsubstituted butane (B89635). msu.edunih.gov

Chromatographic Techniques for Purity Assessment and Isomer Separation

Chromatography is essential for separating this compound from reaction byproducts, starting materials, and other isomers, thereby enabling its purification and accurate quantification.

The structure of this compound contains a single chiral center at the C2 carbon. Therefore, the compound exists as a pair of enantiomers ((R)-1,1,1,2-tetrachlorobutane and (S)-1,1,1,2-tetrachlorobutane). While this molecule does not have diastereomers itself, HPLC is a critical tool for separating it from its constitutional and diastereomeric isomers (e.g., 1,2,3,4-tetrachlorobutane (B46602), which has multiple diastereomeric forms).

The separation of different tetrachlorobutane isomers can be achieved using normal-phase or reversed-phase HPLC. The choice of stationary and mobile phases is tailored to exploit the subtle differences in polarity and size among the isomers. Furthermore, to resolve the enantiomers of this compound, chiral HPLC is required. This technique utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times and enabling their separation and quantification.

Gas chromatography-mass spectrometry (GC-MS) is an ideal method for the analysis of volatile compounds like this compound. In this technique, the compound is first separated from other components in a mixture based on its boiling point and interaction with the GC column's stationary phase. The separated compound then enters the mass spectrometer, where it is ionized and fragmented.

The resulting mass spectrum provides two key pieces of information: the molecular weight of the compound from the molecular ion peak (M⁺) and structural information from the fragmentation pattern. The fragmentation of this compound is predictable, with cleavage of the weakest bonds, typically C-C and C-Cl bonds, being favored. whitman.edu The formation of stable carbocations often dictates the most abundant fragments. chemguide.co.uklibretexts.org A crucial feature in the mass spectrum is the isotopic pattern of chlorine. Fragments containing chlorine atoms will appear as clusters of peaks, with the relative intensities determined by the natural abundance of ³⁵Cl and ³⁷Cl isotopes (approximately 3:1). docbrown.info This isotopic signature is a powerful tool for confirming the presence and number of chlorine atoms in a given fragment. docbrown.info

Table 2: Predicted Key Fragments in the Mass Spectrum of this compound This interactive table displays the likely ion fragments, their mass-to-charge ratios (m/z), and the origin of the fragments for this compound.

| Predicted m/z | Possible Ion Fragment | Origin |

|---|---|---|

| 194/196/198/200 | [C₄H₆Cl₄]⁺ | Molecular Ion (M⁺) |

| 159/161/163 | [C₄H₅Cl₃]⁺ | Loss of HCl |

| 117/119/121 | [CCl₃]⁺ | Cleavage of C1-C2 bond |

| 77/79 | [C₃H₆Cl]⁺ | Cleavage of C1-C2 bond |

| 61/63 | [CH₂Cl]⁺ | Rearrangement and fragmentation |

Vibrational Spectroscopy for Molecular Fingerprinting and Reaction Monitoring

For this compound, the IR and Raman spectra would be dominated by absorptions corresponding to the stretching and bending of its C-H, C-C, and C-Cl bonds.

C-H stretching: Vibrations in the 2850-3000 cm⁻¹ region.

C-H bending: Vibrations in the 1350-1470 cm⁻¹ region.

C-Cl stretching: Strong absorptions are expected in the 600-800 cm⁻¹ region. The CCl₃ group will likely show strong, characteristic bands in this area. docbrown.infodocbrown.info

These techniques are valuable for confirming the identity of a synthesized product by comparing its spectrum to a reference. Additionally, vibrational spectroscopy can be used for real-time reaction monitoring, for example, by tracking the disappearance of reactant peaks and the appearance of product peaks (e.g., the characteristic C-Cl bands) over time.

Table 3: Predicted Principal Vibrational Modes for this compound This interactive table outlines the primary vibrational modes and their expected frequency ranges in the IR/Raman spectra.

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| C-H Stretch | -CH₃, -CH₂, -CH | 2850 - 3000 |

| C-H Bend | -CH₃, -CH₂, -CH | 1350 - 1470 |

| C-C Stretch | Alkane backbone | 800 - 1200 |

Fourier Transform Infrared (FTIR) and Raman Spectroscopy for Functional Group Analysis

For this compound, the primary functional groups and bond types that would yield characteristic vibrational frequencies include C-H (stretching and bending), C-Cl (stretching), and C-C (stretching). The interpretation of the spectra would rely on identifying the specific wavenumbers at which these vibrations occur.

Predicted Vibrational Modes for this compound:

A theoretical analysis of this compound's structure allows for the prediction of its primary vibrational frequencies. These predictions are derived from computational chemistry software that calculates the vibrational modes based on the molecule's geometry and the force constants of its bonds.

C-H Stretching: The presence of a methyl group (-CH3) and a methylene group (-CH2-) would result in characteristic C-H stretching vibrations. Typically, these appear in the 2850-3000 cm⁻¹ region of the IR and Raman spectra. The asymmetric and symmetric stretches of the CH3 and CH2 groups would likely be resolved as distinct peaks.

C-H Bending: Deformation vibrations of the C-H bonds, including scissoring, rocking, wagging, and twisting, are expected in the fingerprint region (below 1500 cm⁻¹). The methyl C-H bending modes are anticipated around 1450 cm⁻¹ and 1375 cm⁻¹. The methylene C-H scissoring is also expected near 1465 cm⁻¹.

C-Cl Stretching: The most prominent features in the vibrational spectra of this compound, apart from C-H stretches, would be the C-Cl stretching modes. Due to the presence of four chlorine atoms attached to the first and second carbon atoms, a series of strong absorption bands are predicted in the 600-800 cm⁻¹ region. The exact positions would be influenced by the coupling of vibrations between the adjacent C-Cl bonds. The CCl3 group, in particular, would exhibit strong, characteristic stretching vibrations.

C-C Stretching: The stretching of the carbon-carbon single bonds in the butane backbone would produce weaker bands in the 800-1200 cm⁻¹ region. These are generally less intense than the C-H and C-Cl stretching vibrations.

The following table summarizes the predicted key vibrational frequencies for this compound based on computational modeling and comparison with similar chlorinated alkanes.

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Expected Intensity (IR) | Expected Intensity (Raman) |

| C-H Stretching (asymmetric) | ~2960 | Medium | Medium |

| C-H Stretching (symmetric) | ~2870 | Medium | Medium |

| C-H Bending (scissoring) | ~1465 | Medium | Weak |

| C-H Bending (methyl umbrella) | ~1380 | Medium | Weak |

| C-C Stretching | ~1050-1200 | Weak | Medium |

| C-Cl Stretching (CCl3) | ~700-800 | Strong | Strong |

| C-Cl Stretching (CHCl) | ~650-750 | Strong | Strong |

It is important to note that these are predicted values. Experimental verification would be necessary for definitive assignment. The complexity of the fingerprint region would likely show numerous overlapping bands, requiring high-resolution instrumentation and potentially computational deconvolution to resolve fully.

High-Resolution Mass Spectrometry (HRMS) for Accurate Molecular Mass and Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) is a powerful technique for determining the precise molecular weight of a compound, which in turn allows for the unambiguous confirmation of its elemental composition. Unlike low-resolution mass spectrometry, which provides nominal mass, HRMS can measure mass-to-charge ratios (m/z) to several decimal places. This high accuracy is crucial for distinguishing between compounds that have the same nominal mass but different elemental formulas.

For this compound (C₄H₆Cl₄), the theoretical exact mass can be calculated using the monoisotopic masses of the most abundant isotopes of each element (¹²C, ¹H, and ³⁵Cl).

Calculation of Theoretical Exact Mass:

Carbon (C): 4 x 12.000000 = 48.000000

Hydrogen (H): 6 x 1.007825 = 6.046950

Chlorine (³⁵Cl): 4 x 34.968853 = 139.875412

Total Exact Mass: 193.922362 Da

An HRMS analysis of this compound would be expected to yield a molecular ion peak ([M]⁺˙) with an m/z value extremely close to this theoretical calculation.

A key feature in the mass spectrum of a chlorinated compound is the isotopic pattern resulting from the natural abundance of chlorine isotopes: ³⁵Cl (75.77%) and ³⁷Cl (24.23%). The presence of four chlorine atoms in this compound would lead to a characteristic cluster of peaks for the molecular ion and its fragments containing chlorine. The relative intensities of these isotopic peaks (M, M+2, M+4, M+6, M+8) can be predicted based on the binomial expansion of (a+b)⁴, where 'a' and 'b' are the relative abundances of ³⁵Cl and ³⁷Cl.

Predicted Isotopic Pattern for the Molecular Ion of this compound:

| Ion | Theoretical m/z | Relative Intensity (%) |

| [C₄H₆³⁵Cl₄]⁺˙ | 193.9224 | 100.0 |

| [C₄H₆³⁵Cl₃³⁷Cl]⁺˙ | 195.9194 | 131.5 |

| [C₄H₆³⁵Cl₂³⁷Cl₂]⁺˙ | 197.9165 | 64.9 |

| [C₄H₆³⁵Cl³⁷Cl₃]⁺˙ | 199.9135 | 14.3 |

| [C₄H₆³⁷Cl₄]⁺˙ | 201.9106 | 1.2 |

The fragmentation pattern observed in the mass spectrum would provide further structural information. For this compound, common fragmentation pathways would likely involve the loss of chlorine atoms, HCl, and cleavage of the C-C bonds. High-resolution analysis of these fragment ions would allow for the determination of their elemental compositions, further corroborating the structure of the parent molecule. For example, the loss of a chlorine radical from the molecular ion would result in a fragment with the formula [C₄H₆Cl₃]⁺, which would also exhibit a characteristic isotopic pattern.

Computational Chemistry and Theoretical Studies on 1,1,1,2 Tetrachlorobutane

Quantum Chemical Calculations for Electronic Structure and Bond Characterization

Quantum chemical calculations are fundamental in elucidating the electronic structure and bonding characteristics of molecules like 1,1,1,2-tetrachlorobutane. These ab initio methods, which are derived "from scratch" without reliance on experimental data, utilize the Schrödinger equation to calculate molecular properties. For halogenated hydrocarbons, these calculations provide insights into the distribution of electron density, the nature of covalent bonds, and the influence of electronegative chlorine atoms on the carbon skeleton.

Key parameters derived from these calculations include molecular orbital energies (such as the Highest Occupied Molecular Orbital - HOMO and Lowest Unoccupied Molecular Orbital - LUMO), bond lengths, bond angles, and dipole moments. For instance, the presence of three chlorine atoms on the terminal carbon (C1) and one on the adjacent carbon (C2) in this compound would be expected to create a significant dipole moment and influence the reactivity of the molecule. Computational studies on other chlorinated alkanes have demonstrated the utility of methods like Hartree-Fock (HF) and post-Hartree-Fock methods in accurately predicting these properties.

Density Functional Theory (DFT) Studies on Reaction Pathways and Regioselectivity

Density Functional Theory (DFT) has become a principal tool in computational chemistry for studying the reaction mechanisms of organic compounds, including halogenated alkanes. DFT, which considers electron correlation effects at a lower computational cost than some ab initio methods, is particularly well-suited for analyzing reaction pathways and predicting regioselectivity. For this compound, DFT calculations could be employed to investigate reactions such as dehydrochlorination, which is a common degradation pathway for chlorinated hydrocarbons.

These studies typically involve mapping the potential energy surface of a reaction, identifying transition states, and calculating activation energies. For example, in the dehydrochlorination of this compound, DFT could predict whether the elimination of HCl is more likely to occur between C1 and C2 or C2 and C3, thus determining the primary alkene product. The choice of functional and basis set in DFT calculations is crucial for obtaining accurate results that align with experimental observations. Studies on similar molecules, such as tetrachlorobutadiene isomers, have shown that DFT methods like B3LYP are effective in providing detailed and accurate molecular analysis. chemrxiv.org

Quantitative Structure-Property Relationship (QSPR) and Quantitative Structure-Activity Relationship (QSAR) Modeling

QSPR and QSAR models are statistical methods used to predict the properties and biological activities of chemicals based on their molecular structures. These models are particularly valuable for assessing the environmental impact and potential toxicity of compounds for which limited experimental data exist.

Development of Predictive Models for Chemical Reactivity

For this compound, QSPR models could be developed to predict its chemical reactivity. This involves establishing a mathematical relationship between molecular descriptors (calculated from the chemical structure) and a specific reactivity parameter, such as a reaction rate constant. Relevant molecular descriptors for a chlorinated alkane might include electronic parameters (e.g., partial atomic charges, dipole moment), steric parameters (e.g., molecular volume, surface area), and topological indices. These models are often built using data from a series of related compounds and can then be used to predict the reactivity of new or untested molecules like this compound.

Computational Prediction of Environmental Fate Parameters

The environmental fate of a chemical is determined by properties such as its volatility, solubility, and biodegradability. QSPR models are instrumental in predicting these parameters. For this compound, predictive models could estimate its vapor pressure, octanol-water partition coefficient (Kow), and potential for atmospheric degradation. For instance, group contribution methods, a type of QSPR, have been used to predict the thermophysical properties of new halogenated olefins, demonstrating the potential of these approaches for compounds with limited experimental data. researchgate.netdtu.dk

Conformational Analysis and Energy Barriers of Rotational Isomers

The three-dimensional structure of a molecule can significantly impact its physical and chemical properties. Conformational analysis involves the study of the different spatial arrangements of atoms (conformers) that can be interconverted by rotation about single bonds. For this compound, rotation around the C1-C2 and C2-C3 bonds will lead to various staggered and eclipsed conformers.

Below is a hypothetical data table illustrating the type of information that would be generated from a computational conformational analysis of this compound. The values are for illustrative purposes only.

| Conformer | Dihedral Angle (Cl-C2-C3-C4) | Relative Energy (kJ/mol) |

| Anti | 180° | 0.00 |

| Gauche (+) | 60° | 5.20 |

| Gauche (-) | -60° | 5.20 |

| Eclipsed 1 | 0° | 21.50 |

| Eclipsed 2 | 120° | 18.80 |

Applications in Advanced Chemical Synthesis and Materials Science Research

Role as a Synthetic Intermediate for Complex Organochlorine Compounds

As a polychlorinated alkane, 1,1,1,2-tetrachlorobutane possesses multiple reactive sites. The carbon-chlorine bonds can potentially be targeted for various chemical transformations. In theory, the presence of a trichloromethyl group and a secondary chlorine atom could allow for selective reactions to introduce other functional groups. This could make it a building block for more complex molecules. However, specific examples of its use as a synthetic intermediate in the synthesis of complex organochlorine compounds are not detailed in published research.

Derivatization Studies for Potential Applications in Polymer Chemistry

The derivatization of this compound could potentially lead to the formation of monomers suitable for polymerization. For instance, dehydrochlorination reactions could introduce double bonds, creating an unsaturated monomer. This monomer could then, in principle, be used in various polymerization reactions to create novel polymers with specific properties imparted by the remaining chlorine atoms, such as flame resistance or altered solubility. At present, there is no specific research data available that demonstrates the derivatization of this compound for applications in polymer chemistry.

Development of Novel Chemical Structures and Precursors

The unique arrangement of chlorine atoms in this compound makes it an interesting, albeit understudied, starting material for the development of novel chemical structures. The reactivity of the different chlorine atoms (primary vs. those on the trichloromethyl group) could theoretically be exploited to build new molecular frameworks. These could serve as precursors for pharmaceuticals, agrochemicals, or other specialty chemicals. Nevertheless, there is a lack of specific studies focusing on the use of this compound for the development of new chemical structures and precursors.

Investigations in Catalysis Research and Ligand Interactions

In the field of catalysis, organochlorine compounds can sometimes serve as ligands for metal catalysts or be involved in catalyst activation processes. The chlorine atoms in this compound could potentially coordinate with a metal center, influencing the catalytic activity and selectivity of a reaction. However, investigations into the specific interactions of this compound in catalysis research and its role in ligand interactions have not been reported in the scientific literature.

Environmental Fate and Transformation Research

Studies on Environmental Persistence and Degradation Pathways

While specific degradation pathways for 1,1,1,2-Tetrachlorobutane are not well-documented, some abiotic degradation mechanisms can be inferred from studies on similar compounds. For instance, asymmetrically structured chlorinated alkanes tend to degrade more rapidly than their symmetrical counterparts. nih.gov Abiotic degradation of the related compound 1,1,1,2-tetrachloroethane (B165186) has been shown to proceed via β-elimination to form 1,1-dichloroethene and through dehydrohalogenation to yield trichloroethene. nih.gov It is plausible that this compound could undergo similar abiotic transformations.

Under anaerobic conditions, highly chlorinated ethanes are known to be reductively dechlorinated by microorganisms. usgs.gov While specific studies on this compound are lacking, the biodegradation of 1,1,1,2-tetrachloroethane under methanogenic conditions has been observed to produce 1,1-dichloroethene through reductive dichloroelimination. sigmaaldrich.com

Table 1: Potential Degradation Pathways for Chlorinated Alkanes

| Degradation Pathway | Description | Potential Products (based on related compounds) |

| β-Elimination | Removal of a hydrogen and a chlorine atom from adjacent carbon atoms. | Alkenes (e.g., 1,1-dichloroethene) |

| Dehydrohalogenation | Removal of a hydrogen and a halogen atom. | Alkenes (e.g., trichloroethene) |

| Reductive Dechlorination | Replacement of a chlorine atom with a hydrogen atom, typically microbially mediated under anaerobic conditions. | Less chlorinated alkanes |

Hydrolysis Studies in Aquatic Environments and Hydrolytic Products

Specific experimental data on the hydrolysis of this compound in aquatic environments, including its rate of reaction and resulting hydrolytic products, are not available in the reviewed scientific literature. Hydrolysis is a significant degradation pathway for many halogenated hydrocarbons in water. The rate of hydrolysis is often dependent on pH and temperature. For example, the hydrolysis half-life of 1,1,1,2-tetrachloroethane has been reported to be 46.8 years at 25°C and pH 7. nih.gov Given the structural similarities, it is possible that this compound also undergoes slow hydrolysis, but this remains to be experimentally verified. The likely products of hydrolysis would be chlorinated butanols and hydrochloric acid.

Volatilization and Atmospheric Transport Modeling

The potential for this compound to volatilize from soil and water surfaces is an important aspect of its environmental distribution. This is often predicted using Henry's Law Constant. However, an experimentally determined Henry's Law Constant for this compound is not available. For comparison, the Henry's Law constant for the related compound 1-chlorobutane (B31608) has been reported, which indicates its tendency to partition between water and air. nist.gov

Once in the atmosphere, the fate of volatile organic compounds is governed by factors such as photochemical reactions and atmospheric transport. Modeling studies that specifically address the atmospheric transport of this compound have not been identified. Such models would be necessary to predict its long-range transport potential and atmospheric lifetime. The primary atmospheric degradation pathway for many chlorinated hydrocarbons is reaction with hydroxyl radicals. cdc.gov

Biotransformation Mechanisms and Microbial Degradation Pathways

Information on the specific biotransformation mechanisms and microbial degradation pathways of this compound is scarce. Microbial transformation is a key process in the natural attenuation of many chlorinated solvents. clu-in.org Both aerobic and anaerobic microorganisms have been shown to degrade a wide range of chlorinated hydrocarbons. medcraveonline.com

For instance, under anaerobic conditions, some bacteria can utilize chlorinated compounds as electron acceptors in a process called reductive dechlorination. usgs.gov While not specific to this compound, studies on other chlorinated ethanes and ethenes have identified various microbial consortia capable of their degradation. nih.gov The biodegradation of the structurally similar 1,1,1,2-tetrachloroethane under methanogenic conditions to 1,1-dichloroethene suggests that anaerobic microbial degradation of this compound is a plausible, yet unconfirmed, pathway. sigmaaldrich.com Further research is needed to isolate and characterize microorganisms capable of degrading this compound and to elucidate the specific enzymatic pathways involved.

Future Research Directions and Emerging Methodologies for 1,1,1,2 Tetrachlorobutane

Development of Sustainable and Greener Synthetic Routes

The chemical industry is progressively shifting towards greener and more sustainable manufacturing processes to minimize environmental impact and enhance economic viability. Traditional chlorination methods often involve hazardous reagents and produce significant waste streams. nih.gov Consequently, a primary focus of future research is the development of environmentally benign synthetic pathways to 1,1,1,2-tetrachlorobutane and related compounds.

A promising avenue lies in the application of biocatalysis , utilizing enzymes to perform specific chlorination reactions. Halogenating enzymes, such as haloperoxidases and flavin-dependent halogenases, offer the potential for highly selective and efficient chlorination under mild reaction conditions. mdpi.commdpi.com These enzymes could circumvent the need for harsh chemicals and high energy consumption associated with traditional methods. mdpi.com Research in this area would involve identifying or engineering enzymes capable of acting on butane (B89635) or its precursors with high regioselectivity to yield this compound. While the direct enzymatic synthesis of this specific isomer has not been reported, the broader field of biohalogenation presents a fertile ground for exploration. acs.org

Another key strategy is the development of photocatalytic processes . Recent advancements have demonstrated the use of iron and sulfur catalysts activated by mild blue light to add chlorine atoms to organic molecules. ethz.chnih.govhideninc.com This approach eliminates the need for harsh chemicals and high temperatures, reducing the generation of unwanted byproducts and simplifying purification. ethz.chnih.gov Such methods offer precise control over the placement of chlorine atoms, a critical factor in synthesizing a specific isomer like this compound. ethz.ch

Furthermore, the principles of green chemistry , such as atom economy and the use of safer solvents, will continue to guide the development of new synthetic routes. nih.gov This includes exploring alternative chlorinating agents that are less hazardous and reaction media that are more environmentally friendly, such as water or supercritical fluids. nih.govornl.gov

| Green Synthesis Strategy | Potential Advantages for this compound Synthesis | Key Research Challenges |

| Biocatalysis | High selectivity, mild reaction conditions, reduced waste. mdpi.commdpi.com | Enzyme discovery and engineering for specific substrate and regioselectivity. |

| Photocatalysis | Use of low-cost, sustainable catalysts; room temperature operation; high precision. ethz.chnih.gov | Catalyst design for specific chlorination patterns on butane derivatives. |

| Green Chemistry Principles | Reduced use of hazardous substances, improved atom economy, energy efficiency. nih.gov | Identification of effective and safe alternative reagents and solvents. |

Exploration of Novel Catalytic Transformations for Derivatization

Beyond its synthesis, the derivatization of this compound is crucial for its application as a chemical intermediate. Future research will focus on novel catalytic transformations that allow for the selective functionalization of this polychlorinated alkane.

Catalytic hydrodechlorination is a significant area of interest, offering a method to convert chlorinated hydrocarbons into valuable non-chlorinated products and hydrogen chloride, which can be recycled. wikipedia.org Research is ongoing to develop highly active and selective catalysts, often based on noble metals like palladium, that can efficiently cleave C-Cl bonds without excessive hydrogenation of the carbon skeleton. wikipedia.org The challenge lies in controlling the extent of dechlorination to obtain desired partially dechlorinated intermediates.

Dehydrochlorination , the elimination of hydrogen chloride, is another important transformation that can introduce unsaturation into the molecule, leading to the formation of valuable chlorinated alkenes. The development of non-metallic catalysts, such as supported ionic liquids, is a promising direction to replace traditional metal-based catalysts, which can be prone to deactivation and leaching.

The exploration of copper-catalyzed multicomponent reactions also presents opportunities for the derivatization of polychlorinated alkanes. These reactions can enable the efficient formation of complex molecules by combining multiple reactants in a single step.

| Catalytic Transformation | Potential Application for this compound | Emerging Catalyst Types |

| Hydrodechlorination | Selective removal of chlorine atoms to produce less chlorinated butanes or butane. | Bimetallic catalysts (e.g., Pd-Cu) to control selectivity. wikipedia.org |

| Dehydrochlorination | Synthesis of chlorinated butenes and butadienes. | Non-metallic catalysts, supported ionic liquids. |

| Multicomponent Reactions | One-pot synthesis of complex functionalized molecules from this compound. | Copper-based catalytic systems. |

Advanced Computational Modeling for Complex Reaction Systems

Computational chemistry is becoming an indispensable tool for understanding and predicting the behavior of complex chemical systems. For a molecule like this compound, computational modeling can provide insights that are difficult to obtain through experimental methods alone.

Density Functional Theory (DFT) is a powerful method for studying the electronic structure and energetics of molecules and reaction intermediates. DFT calculations can be used to elucidate reaction mechanisms, predict reaction barriers, and understand the regioselectivity of chlorination and derivatization reactions. For instance, DFT studies have been applied to investigate the dechlorination of polychlorinated biphenyls (PCBs) and the hydrodechlorination of 1,2-dichloroethane, providing valuable information on reaction pathways and catalyst-substrate interactions. While specific DFT studies on this compound are not widely reported, the methodologies are directly applicable.

Monte Carlo simulations can be employed to model the complex mixture of products that can arise from chlorination reactions. By simulating the free-radical chlorination process, these models can predict the distribution of different isomers and congeners in the final product, which is crucial for optimizing reaction conditions to favor the formation of this compound.

Fugacity modeling can be used to predict the environmental fate and transport of this compound. By inputting physicochemical property data, these models can estimate the distribution of the compound in different environmental compartments, such as air, water, soil, and biota.

| Computational Method | Application to this compound Research | Key Insights Provided |

| Density Functional Theory (DFT) | Elucidation of reaction mechanisms for synthesis and derivatization. | Reaction energy barriers, transition state geometries, catalyst-substrate interactions. |

| Monte Carlo Simulation | Prediction of isomer distribution in chlorination reactions. | Understanding factors controlling product selectivity. |

| Fugacity Modeling | Assessment of environmental distribution and persistence. | Environmental risk assessment and management strategies. |

Integration of In Situ Analytical Techniques for Real-Time Reaction Mechanism Elucidation

A deeper understanding of reaction mechanisms is fundamental to developing more efficient and selective chemical processes. The integration of in situ analytical techniques, which allow for the real-time monitoring of reactions as they occur, is a key area of future research.

Operando spectroscopy is a powerful methodology that combines spectroscopic characterization with simultaneous measurement of catalytic activity and selectivity. wikipedia.org This approach provides a direct link between the structure of a catalyst or the presence of reaction intermediates and the observed catalytic performance. Techniques such as infrared (IR) spectroscopy , Raman spectroscopy , and UV-vis spectroscopy can be used to identify and quantify species present in the reaction mixture in real-time. hideninc.comornl.gov

For example, in situ IR spectroscopy can be used to monitor the formation and consumption of reactants, intermediates, and products during the synthesis or derivatization of this compound. This can provide invaluable information about the reaction kinetics and mechanism. Similarly, in situ Raman spectroscopy can be used to probe the structure of catalysts under reaction conditions, revealing changes that may be correlated with catalytic activity.

The coupling of these spectroscopic techniques with mass spectrometry or gas chromatography allows for the simultaneous analysis of both the condensed and gas phases, providing a comprehensive picture of the reaction system. ornl.gov While the application of these techniques specifically to this compound is still an emerging area, the methodologies are well-established for studying a wide range of chemical reactions, including those involving chlorinated hydrocarbons.

| In Situ Technique | Information Gained | Relevance to this compound |

| Operando IR Spectroscopy | Identification of surface adsorbates and reaction intermediates. ornl.gov | Elucidation of reaction pathways for synthesis and catalysis. |

| Operando Raman Spectroscopy | Characterization of catalyst structure under working conditions. | Understanding catalyst deactivation and structure-activity relationships. |

| Real-Time Mass Spectrometry | Monitoring of volatile reactants, products, and byproducts. | Kinetic analysis and optimization of reaction conditions. |

常见问题

Basic Research Questions

Q. What analytical techniques are recommended for verifying the purity of synthesized 1,1,1,2-tetrachlorobutane?

- Methodology : Use gas chromatography (GC) with flame ionization detection (FID) or mass spectrometry (MS) to separate and quantify impurities. Cross-validate with nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) to confirm structural integrity. Physical properties such as melting point (-84.3°C) and density (1.39 g/cm³) from analogous tetrachlorobutane isomers (e.g., 1,2,3,4-tetrachlorobutane) can serve as preliminary benchmarks . Infrared (IR) spectroscopy, as described for chlorinated ethanes, should confirm functional groups (C-Cl stretching at 550–650 cm⁻¹) .

Q. How can researchers resolve co-elution issues when analyzing this compound in environmental samples?

- Methodology : Optimize GC columns for chlorinated hydrocarbons. For example, the Rtx-CLPesticides2 column resolves co-eluting compounds like bromoform and 1,1,1,2-tetrachloroethane by adjusting temperature gradients and carrier gas flow rates. Validate separation using spiked samples and confirm retention times with standards .

Q. What safety protocols are critical for handling this compound in laboratory settings?

- Methodology : Store in sealed, corrosion-resistant containers (e.g., glass or PTFE) at ≤25°C, away from oxidizers and bases. Use fume hoods, nitrile gloves, and respiratory protection (NIOSH-approved for chlorinated hydrocarbons). Monitor airborne concentrations with photoionization detectors (PID) and adhere to OSHA Hazard Communication Standard (HCS) guidelines .

Advanced Research Questions

Q. What in vitro models are suitable for assessing the genotoxicity of this compound, and how should metabolic activation be incorporated?

- Methodology : Use Ames test (Salmonella typhimurium strains TA98/TA100) with rat liver S9 fraction for metabolic activation. Parallel assays in mammalian cells (e.g., micronucleus test in CHO-K1 cells) can evaluate clastogenicity. Note that negative results in bacterial systems may require validation with eukaryotic models due to species-specific metabolism .

Q. How should contradictory carcinogenicity data between rodent models be addressed?

- Methodology : Conduct dose-response studies with extended exposure periods (≥78 weeks) and multiple species (e.g., mice and rats). Use histopathological evaluation of liver tissue (hepatocellular adenomas/carcinomas) and statistical tools like benchmark dose modeling (BMD) to account for interspecies variability. Compare metabolic pathways (e.g., cytochrome P450 activity) to identify species-specific detoxification mechanisms .

Q. What experimental designs mitigate confounding factors in environmental exposure studies of this compound?

- Methodology : Deploy passive air samplers (PAS) with polyurethane foam (PUF) in contaminated sites and analyze via GC-ECD. Use isotope dilution (e.g., ¹³C-labeled internal standards) to correct matrix effects in water samples. Control for background chlorinated hydrocarbons (e.g., trichloroethylene) via selective ion monitoring (SIM) in MS .

Data Contradiction Analysis

Q. How can researchers reconcile discrepancies in reported genotoxicity of this compound?

- Analysis : Variability in test systems (e.g., bacterial vs. mammalian) and metabolic activation protocols (S9 fraction source/species) may explain inconsistencies. For example, 1,1,1,2-tetrachloroethane showed genotoxicity only with metabolic activation in rodent liver S9 . Standardize protocols using OECD Test Guidelines (e.g., TG 471, 487) and report negative controls rigorously.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。